molecular formula C7H8ClN B034983 2-Chloro-6-ethylpyridine CAS No. 109201-46-9

2-Chloro-6-ethylpyridine

Cat. No. B034983
M. Wt: 141.6 g/mol
InChI Key: UXLXXZQDFZQLMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-chloro-6-ethylpyridine derivatives has been explored through various methods. An example is the synthesis of related compounds such as 2-chloro-6-trifluoromethylpyridines, synthesized from 2-chloro-6-trichloromethylpyridine, indicating the versatility of chloropyridines in chemical synthesis (Wusiman, 2012). This highlights the adaptability of the chloro-ethylpyridine structure to incorporate various functional groups through chlorination and further substitution reactions.

Molecular Structure Analysis

The molecular structure of 2-chloro-6-ethylpyridine derivatives can be analyzed using X-ray diffraction and spectroscopic methods. For instance, the structure of a related complex of 2-ethylpyridine with 2,6-dichloro-4-nitrophenol has been determined by X-ray diffraction, showcasing how substitutions on the pyridine ring influence the overall molecular geometry and interaction capabilities (Majerz & Sawka-Dobrowolska, 1996).

Chemical Reactions and Properties

2-Chloro-6-ethylpyridine participates in various chemical reactions, including nucleophilic substitutions and coupling reactions. These reactions are pivotal for the further functionalization of the pyridine ring. The solvent and temperature-dependent regioselective reactions of 2-chloro-6-cyanopyridine with aliphatic alcohols demonstrate the reactivity of chloropyridines under different conditions, leading to the formation of alkoxypyridines or imino ester pyridines depending on the reaction parameters (Elman, 1985).

Scientific Research Applications

  • Geroprotective Applications : A derivative, 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, has been shown to increase lifespan in mice without changing the mortality rate and reducing mortality rate by 20% in inbred C3HA mice, suggesting its potential as a geroprotector (Emanuel & Obukhova, 1978).

  • Synthesis of Antioxidants : An improved process for preparing 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a synthetic antioxidant, yields significant amounts of 2-propionyl-5-methylfuran (Yao Xing-sheng, 2007).

  • Chemical Reactivity Studies : 2-chloro-6-cyanopyridine, a related compound, reacts with aliphatic alcohols to produce alkoxypyridines or imino ester pyridines, dependent on reaction conditions and the stability of the intermediate imidate anion (Elman, 1985).

  • Potential as Anti-tubercular Agent : 2-ethylpyridine-4-carbothioamide, another derivative, aligns well in its vibrational spectroscopic properties, indicating stability and potential use as an anti-tubercular agent (Muthu, Ramachandran, & Uma maheswari, 2012).

  • Spectroscopic Properties and Structure Analysis : The solid complex of 2-ethylpyridine with 2,6-dichloro-4-nitrophenol has a unique monoclinic structure and exhibits strong charge separation, as confirmed by IR and UV spectra (Majerz & Sawka-Dobrowolska, 1996).

  • Anticancer Properties : Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, structurally related to 2-Chloro-6-ethylpyridine, have shown potential as anticancer agents by inhibiting cell proliferation and mitotic index in cultured cells and mice with P388 leukemia (Temple et al., 1983).

  • Applications in Catalysis : Terpyridines and their transition metal complexes, which can be synthesized from pyridine derivatives, are used as catalysts in a range of reactions including artificial photosynthesis, biochemical transformations, and polymerization (Winter, Newkome, & Schubert, 2011).

Safety And Hazards

The safety data sheet for a similar compound, 2-Chloro-2-methylpropane, indicates that it is a highly flammable liquid and vapor . It is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces. If it comes into contact with skin or eyes, it should be rinsed immediately with water .

properties

IUPAC Name

2-chloro-6-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-2-6-4-3-5-7(8)9-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLXXZQDFZQLMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-ethylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Choppin, P Gros, Y Fort - Organic Letters, 2000 - ACS Publications
… d 2-Chloro-6-ethylpyridine was obtained as a side product (10% (GC)). e 2g was found to be highly unstable. f CBr 4 was added as a hexane solution. …
Number of citations: 115 pubs.acs.org
T Ohashi, Y Tanaka, Z Shiokawa, H Banno… - Bioorganic & medicinal …, 2015 - Elsevier
As we previously reported, N-methylpyrrolo[3,2-c]pyridine derivatives 1 (TAK-441) was discovered as a clinical candidate of hedgehog (Hh) signaling inhibitor by modification of the …
Number of citations: 5 www.sciencedirect.com
H Inami, T Mizutani, J Watanabe, H Hayashida… - Bioorganic & Medicinal …, 2023 - Elsevier
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical molecule in Toll-like receptor/interleukin-1 receptor signaling and an attractive therapeutic target for a wide range of …
Number of citations: 3 www.sciencedirect.com
T Ohashi - JOURNAL OF SYNTHETIC …, 2017 - … CHEM JPN CHEMISTRY HALL, 1-5 …
Number of citations: 2

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